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For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT241161 is a potent, orally bioavailable, multi-kinase inhibitor targeting both the RAF and
SRC families of kinases. This dual-inhibitor action presents a promising strategy to overcome
the common mechanisms of resistance to BRAF-selective inhibitors in melanoma and other
cancers. This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and biological activity of CCT241161. Detailed experimental
protocols for key assays and visualizations of the relevant signaling pathways are included to
facilitate further research and drug development efforts.

Chemical Structure and Properties

CCT241161 is a complex heterocyclic molecule with the systematic IUPAC name N-[4-[(3,4-
dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N'-[3-(1,1-dimethylethyl)-1-
phenyl-1H-pyrazol-5-yl]-urea[1]. Its chemical and physical properties are summarized in the

table below.
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Property Value Reference

N-[4-[(3,4-dihydro-3-
oxopyrido[2,3-b]pyrazin-8-

IUPAC Name yl)oxy]-2-(methylthio)phenyl]- [1]
N'-[3-(1,1-dimethylethyl)-1-
phenyl-1H-pyrazol-5-yl]-urea

CAS Number 1163719-91-2 [1][2]
Molecular Formula C28H27N703S [2]
Molecular Weight 541.62 g/mol [2]

CSC1=CC(0OC2=C3C(NC(C=N
3)=0)=NC=C2)=CC=C1NC(N

Canonical SMILES C4=CC(C(C) [2]
(C)C)=NN4C5=CC=CC=C5)=
O
Appearance Solid powder [2]
Solubility Soluble in DMSO, not in water [2]
Purity >98% [1]

Biological Properties and Mechanism of Action

CCT241161 is a potent pan-RAF and SRC family kinase inhibitor. It was designed to address
the issue of acquired resistance to BRAF inhibitors, which often involves the reactivation of the
MAPK pathway through SRC-mediated signaling[3]. By simultaneously inhibiting both RAF and
SRC kinases, CCT241161 can effectively block this resistance mechanism.

Kinase Inhibitory Activity

CCT241161 has demonstrated potent inhibitory activity against several key kinases involved in
cancer cell proliferation and survival. The half-maximal inhibitory concentrations (IC50) for
CCT241161 against various kinases are detailed in the table below.
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Kinase Target IC50 (nM) Reference

LCK 3 [4105]

CRAF 6 [4]1(5]

SRC 10 [4]1(5]

V600E-BRAF 15 [41(5]

BRAF 30 [4]1(5]
Cellular Activity

In cellular assays, CCT241161 effectively inhibits the proliferation of melanoma cell lines
harboring both BRAF and NRAS mutations[2][4]. It has been shown to inhibit MEK and ERK
signaling in BRAF mutant WM266.4 cells[1].

In Vivo Efficacy

In vivo studies using mouse xenograft models have demonstrated the anti-tumor efficacy of
CCT241161. Daily administration of 20 mg/kg CCT241161 resulted in tumor regression in a
BRAF mutant A375 mouse xenograft model[3]. Furthermore, CCT241161 has shown efficacy in
patient-derived xenograft (PDX) models that are resistant to the BRAF inhibitor dabrafenib and
the MEK inhibitor trametinib[3].

Signaling Pathways

CCT241161 targets the RAF-MEK-ERK (MAPK) signaling pathway, a critical regulator of cell
proliferation, differentiation, and survival. In many melanomas, a mutation in the BRAF gene
leads to constitutive activation of this pathway. CCT241161 also inhibits the SRC kinase, which
can contribute to resistance to BRAF inhibitors by reactivating the MAPK pathway.
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CCT241161 inhibits both RAF and SRC kinases.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization
of CCT241161.

Pan-RAF and SRC Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of
CCT241161 against RAF and SRC kinases.

Materials:

e Recombinant human RAF (BRAF, V600E-BRAF, CRAF) and SRC kinases

¢ Kinase-specific peptide substrate

e ATP (Adenosine triphosphate)

e CCT241161

» Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
e ADP-Glo™ Kinase Assay kit (Promega) or similar

o 384-well white assay plates

o Plate reader capable of luminescence detection
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Procedure:

Prepare a serial dilution of CCT241161 in kinase buffer.

e In a 384-well plate, add the kinase, peptide substrate, and CCT241161 dilution.
« Initiate the kinase reaction by adding ATP.

 Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
Kinase Assay kit according to the manufacturer's instructions.

e Measure luminescence using a plate reader.

o Calculate the IC50 value by plotting the percentage of kinase inhibition against the log
concentration of CCT241161.

Read Luminescence Calculate IC50

Prepare CCT241161 Add Kinase, Substrate, Initiate Reaction Incubate at top Reaction
Serial Dilution & CCT241161 to Plate with ATP Room Temperature

Click to download full resolution via product page

Workflow for in vitro kinase inhibition assay.

Melanoma Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of CCT241161 on
melanoma cell lines.

Materials:

¢ Human melanoma cell lines (e.g., A375, WM266.4)

Complete cell culture medium (e.g., DMEM with 10% FBS)

CCT241161

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
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e 96-well clear-bottom black plates
¢ Incubator (37°C, 5% CO2)

e Luminometer

Procedure:

o Seed melanoma cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

o Treat the cells with a serial dilution of CCT241161. Include a vehicle control (DMSO).
¢ Incubate the cells for a specified period (e.g., 72 hours).

» Equilibrate the plate to room temperature.

o Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

e Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

e Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

e Measure luminescence using a luminometer.

o Determine the concentration of CCT241161 that inhibits cell growth by 50% (GI50) by
plotting cell viability against the log concentration of the compound.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of CCT241161
in a mouse xenograft model.

Materials:
e A375 human melanoma cells

e Immunocompromised mice (e.g., athymic nude mice)
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Matrigel

CCT241161

Vehicle for CCT241161

Calipers

Animal housing and care facilities

Procedure:

Subcutaneously inject a suspension of A375 cells mixed with Matrigel into the flank of each
mouse.

Monitor the mice for tumor growth.

Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

Administer CCT241161 (e.g., 20 mg/kg) or vehicle to the respective groups daily via oral
gavage.

Measure tumor volume with calipers every 2-3 days.
Monitor the body weight and overall health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
Western blot, immunohistochemistry).

Analyze the tumor growth data to assess the efficacy of CCT241161.
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Workflow for in vivo xenograft study.

Western Blot Analysis of MEK/ERK Signaling

This protocol is for detecting the phosphorylation status of MEK and ERK in melanoma cells
treated with CCT241161.
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Materials:

Treated and untreated melanoma cell lysates

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes

Transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK)
HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Separate cell lysate proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room
temperature.

Wash the membrane with TBST.
Apply ECL substrate and visualize the protein bands using an imaging system.

Quantify band intensities to determine the relative levels of phosphorylated and total MEK
and ERK.
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Conclusion

CCT241161 is a promising multi-kinase inhibitor with a novel mechanism of action that has the
potential to overcome resistance to current BRAF-targeted therapies. Its dual inhibition of RAF
and SRC kinases provides a robust blockade of the MAPK signaling pathway, leading to
significant anti-tumor activity in preclinical models of melanoma. The data and protocols
presented in this guide are intended to support further investigation into the therapeutic
potential of CCT241161 and similar dual-inhibitor strategies in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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